3,3'-Thiobis(propionic acid decyl) ester
CAS No.: 4275-40-5
Cat. No.: VC8431059
Molecular Formula: C26H50O4S
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4275-40-5 |
|---|---|
| Molecular Formula | C26H50O4S |
| Molecular Weight | 458.7 g/mol |
| IUPAC Name | decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
| Standard InChI Key | YODSJFCDKPWAQA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
3,3'-Thiobis(propionic acid decyl) ester is characterized by a central sulfur atom bridging two propionic acid moieties, each esterified with decyl (C10) alcohol chains. Its molecular formula is C26H50O4S, with a calculated molecular weight of 458.7 g/mol. This places it intermediate between the dodecyl (C30H58O4S, 514.8 g/mol) and octadecyl (C42H82O4S, 682.0 g/mol) analogs in terms of chain length and molecular mass.
Table 1: Comparative Properties of Thiodipropionate Esters
The sulfur atom’s oxidation state and the alkyl chain length critically influence solubility and thermal stability. Longer chains (e.g., C18) enhance lipophilicity, making octadecyl esters preferable in hydrophobic matrices , whereas shorter chains (e.g., C10) may improve compatibility with polar polymers.
Synthesis and Industrial Production
The synthesis of thiodipropionate esters typically involves esterification of 3,3'-thiodipropionic acid with the corresponding alcohol. For the decyl variant, this would entail reacting 3,3'-thiodipropionic acid with decanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperatures . Industrial-scale production employs continuous processes with purified feedstocks to minimize side reactions.
An alternative method, adapted from patent literature , utilizes carbodiimide-mediated coupling (e.g., EDC hydrochloride) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups. While this approach is more common for biomedical conjugates, it highlights the versatility of thiodipropionate derivatives in diverse synthetic pathways.
Mechanistic Role as an Antioxidant
The primary function of 3,3'-thiobis(propionic acid decyl) ester is to act as a secondary antioxidant, scavenging free radicals via hydrogen donation from the sulfur atom. The mechanism proceeds as follows:
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Radical Neutralization: The sulfur atom reacts with peroxy radicals (ROO- ) to form sulfoxides or sulfones, interrupting oxidative chain reactions.
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Synergistic Effects: Often used alongside primary antioxidants (e.g., phenolics), it enhances polymer stability by decomposing hydroperoxides into non-radical products .
Comparative studies suggest that alkyl chain length modulates antioxidant efficiency. Longer chains (C18) provide sustained activity in high-temperature environments , whereas shorter chains (C10) may offer faster diffusion rates in low-viscosity matrices.
Applications in Material Science
Polymer Stabilization
Thiodipropionate esters are widely employed in polyolefins (e.g., polyethylene, polypropylene) to mitigate UV- and thermal-induced degradation. The decyl ester’s balanced hydrophobicity makes it suitable for coatings and adhesives requiring moderate polarity.
Rubber and Elastomers
In synthetic rubbers, these esters prevent chain scission and crosslinking, extending product lifespan. The dodecyl variant’s efficacy in tire manufacturing suggests analogous utility for the decyl ester in less demanding applications.
Biomedical Explorations
Although less studied, thiodipropionate derivatives have been investigated for drug delivery systems due to their hydrolytic stability. The patent-pending synthesis of NHS-activated analogs underscores potential in bioconjugation and targeted therapies.
Environmental and Toxicological Considerations
Thiodipropionate esters are generally regarded as low-toxicity additives, with recommended usage levels between 0.05–1.0% . Hydrolysis products (e.g., 3,3'-thiodipropionic acid, decanol) are biodegradable, though ecological impacts of long-chain derivatives warrant further study.
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